molecular formula C14H16OS B13101293 4-(Cyclohexanecarbonyl)thiobenzaldehyde

4-(Cyclohexanecarbonyl)thiobenzaldehyde

Cat. No.: B13101293
M. Wt: 232.34 g/mol
InChI Key: MBPYPEBXIRVODW-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarbonyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the thermolysis of alkyl thiosulphinates, which generates thiobenzaldehyde that can be further modified . Another approach involves the use of phosphorus-containing sulfur reagents, such as phosphorus decasulfide (P4S10), to convert carbonyl groups to thiocarbonyl groups .

Industrial Production Methods

Industrial production methods for 4-(Cyclohexanecarbonyl)thiobenzaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarbonyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as Grignard reagents for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compound.

Scientific Research Applications

4-(Cyclohexanecarbonyl)thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarbonyl)thiobenzaldehyde involves its interaction with nucleophiles, both in chemical and biological contexts. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, and other biological molecules. This reactivity can be harnessed to study biochemical pathways and develop new therapeutic agents .

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

4-(cyclohexanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C14H16OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h6-10,12H,1-5H2

InChI Key

MBPYPEBXIRVODW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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